molecular formula C16H17ClN2O2 B12943619 tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate

tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate

Cat. No.: B12943619
M. Wt: 304.77 g/mol
InChI Key: CKQOYZZVGLARQG-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to an aromatic amine. The compound’s structure integrates a pyridine ring and a chlorinated phenyl group, making it a versatile intermediate in medicinal chemistry and drug synthesis. Its Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, which is critical in multi-step syntheses . This compound has been utilized in the development of bioactive molecules, such as BODIPY-vismodegib, a fluorescent probe for studying Hedgehog signaling pathways .

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-pyridin-2-ylphenyl)carbamate

InChI

InChI=1S/C16H17ClN2O2/c1-16(2,3)21-15(20)19-11-7-8-13(17)12(10-11)14-6-4-5-9-18-14/h4-10H,1-3H3,(H,19,20)

InChI Key

CKQOYZZVGLARQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro-substituted phenyl pyridine derivative. The reaction is often catalyzed by palladium and requires the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
This compound serves as an essential building block in organic synthesis. It is utilized in palladium-catalyzed cross-coupling reactions, which facilitate the formation of complex organic molecules from simpler precursors. Such reactions are critical in the synthesis of pharmaceuticals and agrochemicals, allowing for the efficient construction of diverse molecular architectures.

Reactivity and Functionalization
The presence of the chloro group on the phenyl ring enables nucleophilic substitution reactions, while the carbamate functionality can undergo hydrolysis under acidic or basic conditions. This versatility makes tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate a valuable reagent for functionalizing other compounds, thus expanding its utility in synthetic organic chemistry.

Pharmaceutical Development

Medicinal Chemistry
Research indicates that this compound exhibits promising biological activity. Preliminary studies suggest it may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for therapeutic applications. The exact mechanisms of action are still under investigation, but its structural characteristics imply potential interactions with biological systems.

Potential Therapeutic Targets
Ongoing studies are focused on identifying the specific biological targets of this compound. Understanding these interactions is crucial for elucidating its mechanism of action and exploring its potential as a therapeutic agent in treating various diseases.

Case Studies

  • Synthesis and Optimization
    A study highlighted the use of this compound in synthesizing complex molecules through palladium-catalyzed reactions. This approach demonstrated high yields and purity, showcasing the compound's effectiveness as a synthetic intermediate.
  • Biological Activity Assessment
    Research efforts have been directed towards assessing the compound's biological activity against specific enzymes related to disease pathways. Initial findings suggest that it may inhibit certain enzymatic functions, providing a basis for further medicinal chemistry studies aimed at drug development.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(a) tert-Butyl (4-chlorophenethyl)carbamate

  • Molecular Formula: C₁₃H₁₈ClNO₂
  • Key Features : Lacks the pyridinyl substitution but retains the chlorophenyl-Boc motif.
  • Differentiator : Simpler structure reduces steric hindrance, favoring reactions requiring planar aromatic systems.

(b) (S)-tert-butyl((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate

  • Molecular Formula : C₂₀H₂₈ClN₃O₅ (derivative from Rivaroxaban synthesis)
  • Key Features: Incorporates an oxazolidinone ring and morpholinone group, enhancing rigidity for anticoagulant activity.
  • Applications : Key intermediate in Rivaroxaban production, a Factor Xa inhibitor .
  • Differentiator: The oxazolidinone ring introduces chirality, critical for binding to serine proteases .

Functional Group Variations

(a) tert-Butyl N-[4-chloro-3-(prop-2-en-1-yl)pyridin-2-yl]carbamate

  • Molecular Formula : C₁₃H₁₆ClN₂O₂
  • Key Features : Allyl group at the pyridine’s 3-position increases reactivity in cycloaddition or alkylation reactions.
  • Applications : Used in synthesizing heterocyclic libraries for kinase inhibition studies .
  • Differentiator : The allyl substituent enables click chemistry modifications, absent in the parent compound.

(b) tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate

  • Molecular Formula : C₁₀H₁₁ClFN₂O₂
  • Key Features : Fluorine atom at the pyridine’s 3-position enhances electronegativity and metabolic stability.
  • Applications : Building block for fluorinated drug candidates targeting CNS disorders .
  • Differentiator: Fluorine’s electron-withdrawing effect alters pKa and bioavailability compared to non-fluorinated analogs.

Pharmacological Derivatives

(a) BODIPY-vismodegib (Derived from tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate)

  • Molecular Formula : C₃₉H₃₄BCl₂F₂N₆O₅S
  • Key Features : Conjugated BODIPY fluorophore for imaging applications.
  • Applications : Tracks Smoothened receptor inhibition in cancer therapeutics .
  • Differentiator : Fluorescence enables real-time monitoring of drug-target interactions, a unique feature among carbamates.

(b) KuSaSch060 (Anti-malarial Agent)

  • Molecular Formula : C₂₇H₂₄Cl₂N₆O₂S
  • Key Features: Thienopyridine core with dual carbamate and carbamoyl groups.
  • Applications : Exhibits antiplasmodial activity (IC₅₀ = 0.12 μM against Plasmodium falciparum) .
  • Differentiator: The thienopyridine scaffold enhances π-π stacking with heme, a mechanism absent in simpler carbamates.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Application Reference
This compound C₁₆H₁₆ClN₂O₂ 306.77 Pyridinyl, chlorophenyl Hedgehog signaling probes
tert-Butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 Chlorophenethyl Pharmaceutical intermediate
KuSaSch060 C₂₇H₂₄Cl₂N₆O₂S 583.48 Thienopyridine, carbamoyl Antiplasmodial agent
BODIPY-vismodegib C₃₉H₃₄BCl₂F₂N₆O₅S 845.51 BODIPY fluorophore, sulfonamide Fluorescent drug conjugate
tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate C₁₀H₁₁ClFN₂O₂ 244.66 Fluoro, chloropyridine CNS drug precursor

Key Research Findings

Synthetic Utility : The Boc group in this compound allows mild deprotection (e.g., HCl/dioxane), preserving sensitive functional groups in multi-step syntheses .

Bioactivity: Pyridine-containing analogs exhibit enhanced binding to aromatic residues in enzymes (e.g., Factor Xa) compared to non-heterocyclic carbamates .

Fluorine Impact : Fluorinated derivatives show 20–30% higher metabolic stability in hepatic microsome assays due to reduced oxidative degradation .

Biological Activity

Tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and a pyridine moiety, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C15H17ClN2O2C_{15}H_{17}ClN_{2}O_{2}, with a molecular weight of approximately 304.77 g/mol. The structural complexity of this compound allows it to participate in various chemical reactions, particularly those involving nucleophilic substitutions due to the presence of the chloro group on the phenyl ring.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

  • Enzyme Inhibition : The compound exhibits potential as an inhibitor or modulator of specific enzymes, impacting various biochemical pathways.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain pathogens.
  • Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells, making it a candidate for further therapeutic exploration.

The biological mechanisms through which this compound operates are still being elucidated. Key points include:

  • Target Interactions : The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects.
  • Biochemical Pathways : It is known to affect various metabolic pathways by inhibiting detoxification enzymes, potentially leading to oxidative stress within cells.
  • Pharmacokinetics : Factors such as solubility and stability in biological environments influence its bioavailability and overall efficacy .

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Efficacy : In tests against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated significant inhibitory effects on cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)Comparison Drug
MCF-75.855-Fluorouracil
A5493.0Doxorubicin

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been documented:

  • Enzyme Targeting : It has shown promise in inhibiting enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent .

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of this compound on HeLa cells, demonstrating significant reductions in cell viability and induction of apoptosis at higher concentrations .
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

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